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Compound of Interest

Compound Name: 1,8-Nonadiene

Cat. No.: B1346706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-
nonadiene (C₉H₁₆), a diolefin of interest in various chemical syntheses. The information

presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition

of such spectra. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of chemistry and drug development.

Quantitative Spectroscopic Data
The following tables summarize the essential spectroscopic data for 1,8-nonadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 m 2H H-2, H-8

~4.9-5.0 m 4H H-1, H-9

~2.0 m 4H H-3, H-7

~1.4 m 6H H-4, H-5, H-6

Solvent: CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending

on the spectrometer and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~139 C-2, C-8

~114 C-1, C-9

~33.8 C-3, C-7

~28.9 C-4, C-6

~28.7 C-5

Solvent: CDCl₃. Proton-decoupled spectrum.[1][2]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3077 Strong =C-H stretch (vinyl)

~2925 Strong C-H stretch (alkane)

~2854 Strong C-H stretch (alkane)

~1641 Medium C=C stretch (alkene)

~1460 Medium CH₂ bend

~991 Strong
=C-H bend (out-of-plane,

trans)

~909 Strong =C-H bend (out-of-plane, vinyl)

Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates.[3][4]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

124 ~5 [M]⁺ (Molecular Ion)

95 ~15 [M - C₂H₅]⁺

81 ~34 [C₆H₉]⁺

67 ~73 [C₅H₇]⁺

54 ~88 [C₄H₆]⁺

55 ~95 [C₄H₇]⁺

41 100 [C₃H₅]⁺ (Allyl cation)

Technique: Electron Ionization (EI) at 70 eV.[5][6]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for a liquid, volatile organic compound like 1,8-
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nonadiene and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,8-nonadiene.

Materials:

1,8-nonadiene sample

Deuterated chloroform (CDCl₃), 99.8%+ D

NMR tube (5 mm diameter)

Pasteur pipette

Glass wool or syringe filter

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can

reference the residual solvent peak)

Procedure:

Sample Preparation:

In a small, clean, and dry vial, dissolve approximately 5-10 mg of 1,8-nonadiene in 0.6-

0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg in

the same volume of solvent is recommended.[7][8][9][10]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the

NMR tube.[7]

If using an internal standard, add a very small drop of TMS to the solution.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR:

Acquire a single scan to check the spectral width and receiver gain.

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

Acquire 8-16 scans for a good signal-to-noise ratio.

Set the relaxation delay (D1) to 1-2 seconds.

For ¹³C NMR:

Use a proton-decoupled pulse sequence.

Set a wider spectral width (e.g., 0 to 200 ppm).

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural

abundance of ¹³C.

A relaxation delay of 2 seconds is generally sufficient.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ peak at 7.26

ppm. For ¹³C NMR, reference the CDCl₃ triplet at 77.16 ppm.[11]
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Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 1,8-nonadiene.

Method: Attenuated Total Reflectance (ATR)

Materials:

1,8-nonadiene sample

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Dropper or pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Collect a background spectrum of the empty ATR crystal. This will subtract the absorbance

from the air (CO₂ and H₂O) and the crystal itself.[12]

Sample Analysis:

Place a small drop of 1,8-nonadiene onto the center of the ATR crystal, ensuring it

completely covers the crystal surface.[12]

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
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Data Processing and Cleanup:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

[12]

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation

pattern of 1,8-nonadiene.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

1,8-nonadiene sample

Volatile solvent (e.g., dichloromethane or hexane)

GC-MS instrument equipped with an autosampler

GC vial with a septum cap

Procedure:

Sample Preparation:

Prepare a dilute solution of 1,8-nonadiene (e.g., ~1 mg/mL) in a volatile solvent.

Transfer the solution to a GC vial and seal it with a septum cap.

Instrument Setup and Data Acquisition:

Gas Chromatograph (GC) Conditions:
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Injector: Set to a temperature of ~250°C.

Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent).

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher

temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation from any

impurities.[13][14]

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[14]

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Ion Source Temperature: Set to ~230°C.

Quadrupole Temperature: Set to ~150°C.

Data Analysis:

Identify the peak corresponding to 1,8-nonadiene in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern and propose structures for the major fragment ions.[15]

[16] The fragmentation of alkenes often involves allylic cleavage.[16][17]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 1,8-nonadiene.
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General Workflow for Spectroscopic Analysis of 1,8-Nonadiene
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Caption: General workflow for the spectroscopic analysis of 1,8-nonadiene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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